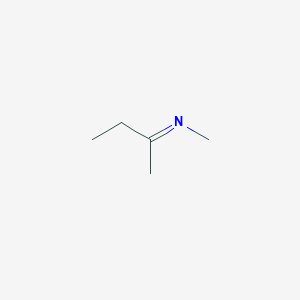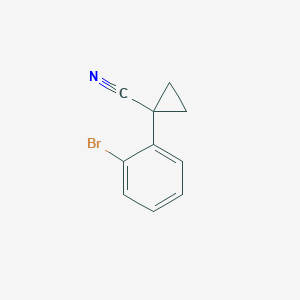
3-Nitro-4-propylbenzoic acid
Descripción general
Descripción
3-Nitro-4-propylbenzoic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
3-Nitro-4-propylbenzoic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Biological Analysis : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which is a derivative of nitrobenzoic acid, has been used for determining sulfhydryl groups in biological materials. This compound reacts with blood, suggesting its potential in biological analysis and research (Ellman, 1959).
Anticonvulsant Activity : Studies on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid showed unique bonding features and physical properties, including anticonvulsant activities. This indicates the potential of 3-nitro-4-propylbenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).
Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-Nitro-4-propylbenzoic acid, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence in both solution and solid-state species. This research opens avenues for applications in luminescence-based technologies (Viswanathan & Bettencourt-Dias, 2006).
Organometallic Chemistry : In the synthesis of chiral PCN pincer palladium(II) and nickel(II) complexes, a derivative of 3-nitrobenzoic acid was used. These complexes have applications in asymmetric synthesis and catalysis (Yang et al., 2011).
Solubility Analysis : The solubility of 3-methyl-4-nitrobenzoic acid, a close relative of 3-Nitro-4-propylbenzoic acid, has been studied in various solvents. This research contributes to our understanding of the solubility properties of nitrobenzoic acids, which is important in pharmaceutical and chemical industries (Acree et al., 2017).
Photoluminescence and Gas Sensor Properties : In the synthesis of WO3 nanoplates, p-nitrobenzoic acid was used as a structure-directing agent. This study explores the potential of nitrobenzoic acids in the development of materials with specific photoluminescence and gas sensing properties (Su et al., 2010).
Luminescent Lanthanide Ion-Based Coordination Polymers : Nitrobenzoic acid ligands have been used in the formation of luminescent lanthanide ion-based coordination polymers. These compounds, which include derivatives similar to 3-Nitro-4-propylbenzoic acid, are studied for their potential in luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).
Photochemistry for Photolabeling : The photochemistry of nitrobenzoyl azides, closely related to 3-Nitro-4-propylbenzoic acid, has been explored for their potential in photolabeling applications. These compounds could be used for labeling lipophilic sites (Woelfle et al., 1988).
Safety and Hazards
The safety information for 3-Nitro-4-propylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
3-nitro-4-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWLPVXYJGNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-propylbenzoic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)










![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)